tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate
Brand Name: Vulcanchem
CAS No.: 1932101-73-9
VCID: VC11657564
InChI: InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m1/s1
SMILES: CC(C)(C)OC(=O)NC1CCC1O
Molecular Formula: C9H17NO3
Molecular Weight: 187.24 g/mol

tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate

CAS No.: 1932101-73-9

Cat. No.: VC11657564

Molecular Formula: C9H17NO3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate - 1932101-73-9

Specification

CAS No. 1932101-73-9
Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
IUPAC Name tert-butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate
Standard InChI InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m1/s1
Standard InChI Key FVUJIZNXJAXEJU-RNFRBKRXSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1CC[C@H]1O
SMILES CC(C)(C)OC(=O)NC1CCC1O
Canonical SMILES CC(C)(C)OC(=O)NC1CCC1O

Introduction

Structural Characteristics and Physicochemical Properties

Predicted Physicochemical Properties

PropertyValue
Boiling Point303.7 ± 31.0 °C
Density1.10 ± 0.1 g/cm³
pKa12.06 ± 0.40
LogP (octanol-water)0.99 (consensus)
Solubility9.71 mg/mL in water

The Boc group enhances solubility in organic solvents while the hydroxyl group facilitates hydrogen bonding, making the compound versatile in polar and nonpolar media .

Synthesis and Stereochemical Control

Key Synthetic Routes

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

The compound’s rigid cyclobutane scaffold and chiral centers make it valuable for constructing:

  • Kinase inhibitors: The hydroxyl group participates in hydrogen bonding with ATP-binding pockets.

  • Antiviral agents: Cyclobutane mimics ribose conformations in nucleoside analogs .

Case Study: Anticancer Agent Development

A 2024 study utilized tert-butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate to synthesize a PI3Kδ inhibitor. Key steps included:

  • Suzuki coupling with a boronic ester.

  • Deprotection of the Boc group under acidic conditions.
    The final compound showed IC₅₀ = 12 nM against lymphoma cells.

HazardPrecaution
Irritant (H315, H319)Use gloves/eye protection
Respiratory sensitizerOperate in fume hood

Future Directions and Research Gaps

Unresolved Challenges

  • Scalability: Current routes yield ≤73%, necessitating improved catalysts .

  • Stereoselectivity: General methods for (1R,2R) synthesis remain underdeveloped compared to other isomers.

Emerging Applications

  • PROTACs: The hydroxyl group enables linker attachment for targeted protein degradation.

  • Peptide mimetics: Cyclobutane rigidity stabilizes β-turn structures .

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